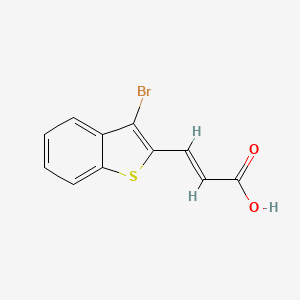

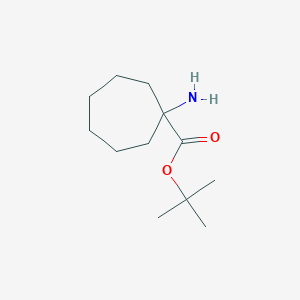

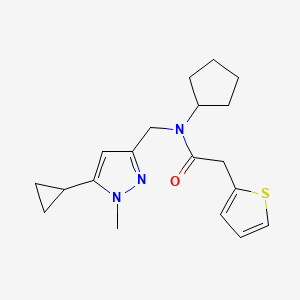

![molecular formula C19H16N4O2S3 B2550317 3-(3,4-Dimethoxyphenyl)-6-(5-ethylthieno[2,3-b]thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 537017-04-2](/img/structure/B2550317.png)

3-(3,4-Dimethoxyphenyl)-6-(5-ethylthieno[2,3-b]thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, a heterocyclic structure known for its potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, the general class of compounds has been extensively studied for various biological activities, including anti-inflammatory, analgesic, and anti-tumor effects .

Synthesis Analysis

The synthesis of related [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives typically involves the cyclization of amino-triazole with different reagents such as substituted aromatic acids, isothiocyanates, or aldehydes . For instance, compounds with anti-inflammatory and analgesic properties were synthesized by cyclization of 4-amino-5-substituted triazole with various reagents . The synthesis routes are often straightforward and high-yielding, which is advantageous for pharmaceutical development.

Molecular Structure Analysis

X-ray crystallography is commonly used to determine the molecular structure of these derivatives. The crystal structures often reveal a variety of weak intermolecular interactions, such as hydrogen bonds, π-stacking interactions, and halogen bonds, which contribute to the stability of the compounds . These interactions can significantly influence the biological activity of the compounds by affecting their binding to biological targets.

Chemical Reactions Analysis

The reactivity of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives is influenced by the substituents on the triazole and thiadiazole rings. These substituents can modulate the electronic properties of the compound and thus its reactivity towards different biological targets . The compounds often exhibit selectivity towards certain enzymes, such as COX-2 over COX-1, which is desirable for reducing side effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives, such as solubility, melting point, and stability, are crucial for their pharmacological application. The presence of different substituents can significantly alter these properties, affecting the compound's bioavailability and metabolism . For example, the introduction of methoxy groups can increase the lipophilicity of the compound, potentially enhancing its ability to cross cell membranes .

科学的研究の応用

Structural Characterization and Cytotoxic Potential

Structural Determination and Cytotoxic Agents :Gülsüm Gündoğdu et al. (2017) designed and synthesized two novel compounds closely related to the chemical structure , highlighting their cytotoxic potential. These compounds were characterized using various spectroscopic methods and X-ray powder diffraction to determine their crystal structures. The study aims to contribute to the development of new cytotoxic agents for potential therapeutic applications. Read More.

Antimicrobial Applications

Antimicrobial Efficacy :S. Swamy et al. (2006) synthesized a series of 4,6-disubstituted-1,2,4-triazolo-1,3,4-thiadiazole derivatives, including compounds similar to the one , and evaluated their antimicrobial efficacy. The compounds displayed significant inhibition against various strains, pointing to their potential as antimicrobial agents. Read More.

Anticancer and Antioxidant Properties

Anticancer and Antioxidant Agents :D. Sunil et al. (2010) investigated the in vitro antioxidant properties of two triazolo-thiadiazoles, revealing their potent antioxidant and anticancer activities. These compounds exhibited dose-dependent cytotoxic effects on HepG2 cells, indicating their potential as therapeutic agents against cancer. Read More.

Novel Bioactive Compounds

Bcl-2-Targeted Anticancer Agents :Rania Hamdy et al. (2021) designed and synthesized a series of novel compounds targeting the anti-apoptotic protein Bcl-2, showing selective sub-micromolar growth-inhibitory activity against human cancer cell lines. This research underscores the therapeutic potential of these compounds in cancer treatment. Read More.

Synthesis Techniques and Anticancer Efficacy

Microwave-assisted Synthesis and Anticancer Activity :G. C. Ramaprasad et al. (2014) employed both conventional and microwave irradiation methods to synthesize a series of S-alkyl derivatives of triazolothiadiazole analogs, demonstrating a rapid synthesis technique with better yields. These compounds were screened for their in vitro anticancer activity, highlighting the compound 4c as a promising anticancer agent. Read More.

特性

IUPAC Name |

3-(3,4-dimethoxyphenyl)-6-(5-ethylthieno[2,3-b]thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2S3/c1-4-11-8-12-13(9-26-18(12)27-11)17-22-23-16(20-21-19(23)28-17)10-5-6-14(24-2)15(7-10)25-3/h5-9H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIPCFCLQPFOTRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(S1)SC=C2C3=NN4C(=NN=C4S3)C5=CC(=C(C=C5)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

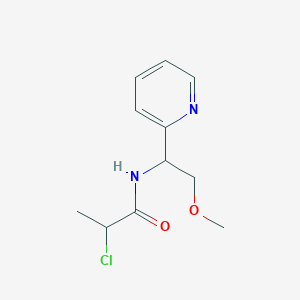

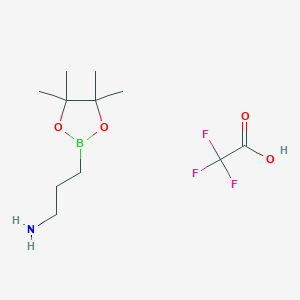

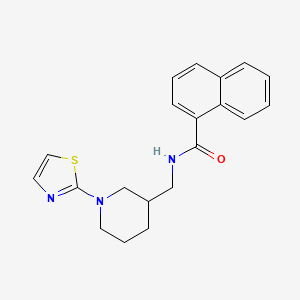

![3-Fluorosulfonyloxy-5-[methyl-(2-methylphenyl)carbamoyl]pyridine](/img/structure/B2550238.png)

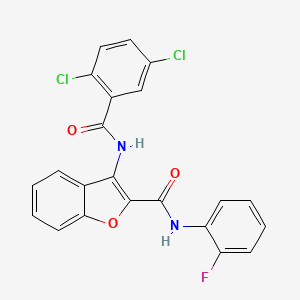

![Methyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2550254.png)